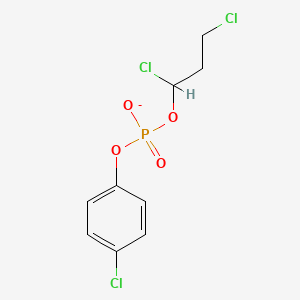
4-Chlorophenyl 1,3-dichloropropyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorophenyl 1,3-dichloropropyl phosphate is an organophosphate compound with the molecular formula C9H11Cl3O4P. It is known for its applications in various fields, including flame retardants and chemical research. This compound is characterized by the presence of a chlorinated phenyl group and a dichloropropyl phosphate moiety, making it a versatile chemical with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenyl 1,3-dichloropropyl phosphate typically involves the reaction of 4-chlorophenol with 1,3-dichloropropanol in the presence of a phosphorylating agent such as phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows: [ \text{4-Chlorophenol} + \text{1,3-Dichloropropanol} + \text{Phosphorus Oxychloride} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chlorophenyl 1,3-dichloropropyl phosphate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form 4-chlorophenol and 1,3-dichloropropanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.
Hydrolysis: Typically occurs in the presence of water or dilute acids.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired products.
Major Products Formed:
4-Chlorophenol: Formed during hydrolysis.
Substituted Derivatives: Formed during nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4-Chlorophenyl 1,3-dichloropropyl phosphate has several scientific research applications, including:
Flame Retardants: Used as an additive in materials to enhance their flame resistance.
Chemical Synthesis: Serves as an intermediate in the synthesis of other organophosphate compounds.
Biological Studies: Investigated for its potential effects on biological systems, including its role as an enzyme inhibitor.
Industrial Applications: Used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chlorophenyl 1,3-dichloropropyl phosphate involves its interaction with specific molecular targets. As an organophosphate, it can inhibit certain enzymes by phosphorylating their active sites. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The compound’s chlorinated phenyl group and dichloropropyl phosphate moiety play crucial roles in its binding affinity and reactivity with target molecules.
Comparación Con Compuestos Similares
Tris(1,3-dichloro-2-propyl)phosphate (TDCPP): Another organophosphate flame retardant with similar applications.
Triphenyl Phosphate (TPP): Used as a flame retardant and plasticizer.
Tris(2-chloroethyl) Phosphate (TCEP): Known for its flame retardant properties.
Uniqueness: 4-Chlorophenyl 1,3-dichloropropyl phosphate is unique due to its specific chemical structure, which imparts distinct properties such as higher reactivity in nucleophilic substitution reactions and specific enzyme inhibition capabilities. Its combination of a chlorinated phenyl group and a dichloropropyl phosphate moiety sets it apart from other similar compounds.
Propiedades
Número CAS |
91599-30-3 |
|---|---|
Fórmula molecular |
C9H9Cl3O4P- |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
(4-chlorophenyl) 1,3-dichloropropyl phosphate |
InChI |
InChI=1S/C9H10Cl3O4P/c10-6-5-9(12)16-17(13,14)15-8-3-1-7(11)2-4-8/h1-4,9H,5-6H2,(H,13,14)/p-1 |
Clave InChI |
MKXVUORRNQQBAO-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=C1OP(=O)([O-])OC(CCCl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



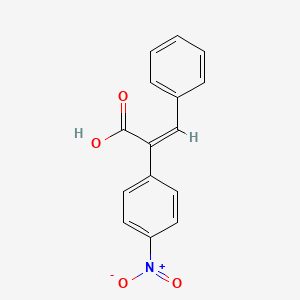
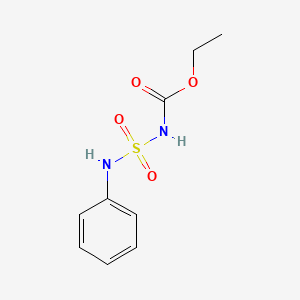
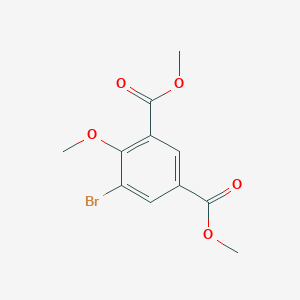

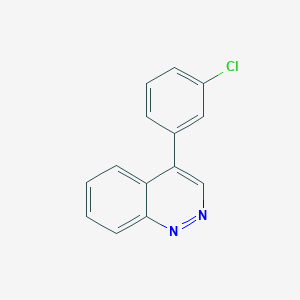

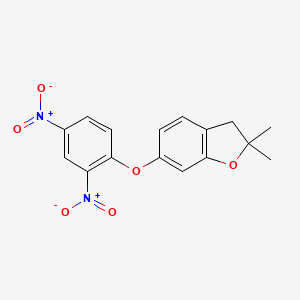

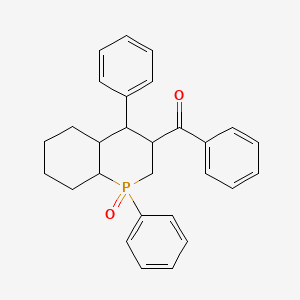
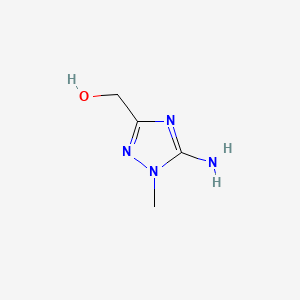

![1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol](/img/structure/B14357645.png)

